1-(4-Bromo-2-fluoropyridin-3-yl)ethanol
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Overview
Description
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol typically involves the bromination and fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with bromine and fluorine reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone.
Reduction: Formation of 1-(4-Fluoropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol
- 1-(4-Bromo-2-chloropyridin-3-yl)ethanol
Uniqueness
1-(4-Bromo-2-fluoropyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine and fluorine atoms at the 4 and 2 positions, respectively, imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C7H7BrFNO |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |
InChI Key |
AZQBWWJLKXODKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN=C1F)Br)O |
Origin of Product |
United States |
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